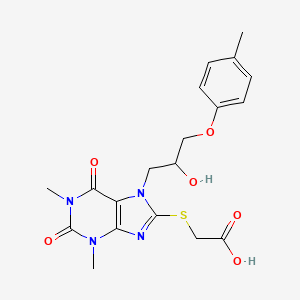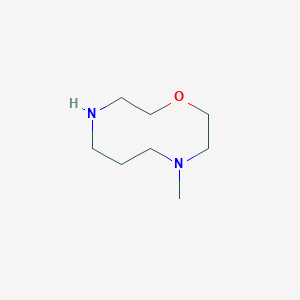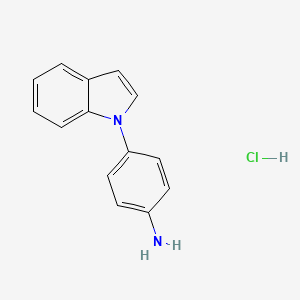![molecular formula C15H13N5O B2367692 3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 893921-04-5](/img/structure/B2367692.png)
3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[2,3-d]pyrimidines are a class of compounds that have been widely studied due to their broad range of biological activity . They exhibit properties such as antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of aminopyrimidines with various reagents, followed by cyclization . The exact method can vary depending on the specific substituents present on the pyrimidine ring .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the functional groups present and the connectivity of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can depend on the specific substituents present on the pyrimidine ring. For example, the presence of an activated CH2 group can influence the cyclization process during synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrido[2,3-d]pyrimidines can be influenced by the specific substituents present on the pyrimidine ring. Techniques such as elemental analysis and NMR spectroscopy can be used to analyze these properties .Scientific Research Applications
Antimicrobial Activity
- Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds, including those similar in structure to 3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one, showed good activity against bacteria like E. coli and various fungi (Bhoge, Magare, & Mohite, 2021).
- Novel pyrazole derivatives, including those structurally related to the subject compound, demonstrated promising antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
- Synthesis of new cyclopenta pyrido pyrimidines, akin to the compound of interest, revealed pronounced antimicrobial properties (Sirakanyan et al., 2021).
Anticancer Activity
- The synthesis of pyrimidine derivatives showed antiproliferative activity against human breast cancer cell lines. This suggests potential cancer therapeutic applications for compounds similar to 3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one (Atapour-Mashhad et al., 2017).
Insecticidal and Antibacterial Potential
- Microwave-assisted synthesis of pyrimidine linked pyrazole heterocyclics, related to the compound , showed significant insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Synthesis and Evaluation of Various Derivatives
- Several studies have focused on synthesizing and evaluating different derivatives of pyrimidine-based compounds for various biological activities, including antimicrobial and anticancer properties. These studies contribute to understanding the broader applications of compounds like 3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one (Habib et al., 1996), (Maddila et al., 2016), (Rahmouni et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-4-5-19-9-16-14-13(15(19)21)17-18-20(14)12-7-10(2)6-11(3)8-12/h1,6-9H,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQDOZXOAYDPCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2367609.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2367610.png)
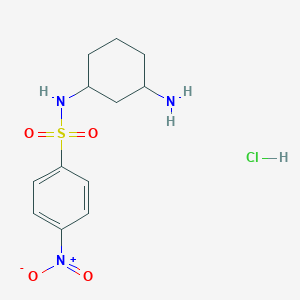
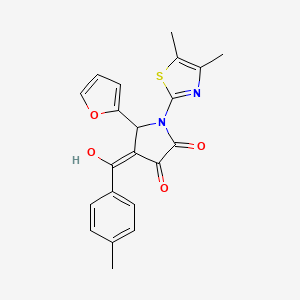
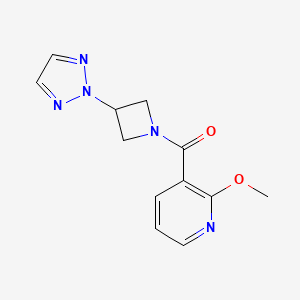
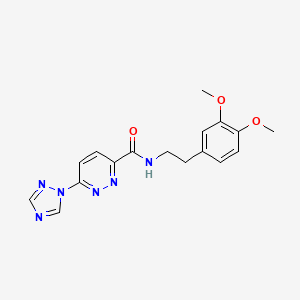
![2-(4-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-1,3-thiazol-2-yl)-N-methylacetamide](/img/structure/B2367620.png)

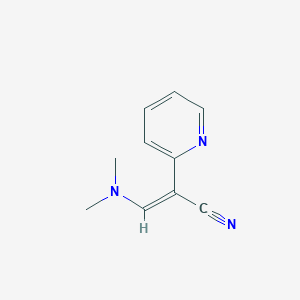
![N-(furan-2-ylmethyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2367624.png)
![4-tert-butyl-N-{2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]ethyl}benzamide](/img/structure/B2367625.png)
